

Application Notes & Protocols for COLO-320 Cell Culture

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Compound of Interest

Compound Name: LL320

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These comprehensive application notes and protocols are intended for researchers, scientists, and professionals in drug development utilizing the COLO-320 human colorectal adenocarcinoma cell line. This document provides detailed methodologies for the successful culture, maintenance, and cryopreservation of these cells, along with key data presented in a clear, tabular format.

Cell Line Characteristics

The COLO-320 cell line, derived from a human colon adenocarcinoma, is a valuable model in cancer research. A subline, COLO-320HSR, is noted for its amplification of the c-myc oncogene, a key regulator of the cell cycle, apoptosis, and cellular transformation.^[1] This characteristic makes it particularly useful for studying oncogene-driven tumorigenesis. COLO-320 cells exhibit an epithelial morphology and are known for their rapid growth.^[1] They also express markers typical of colorectal cancer, such as carcinoembryonic antigen (CEA) and various cytokeratins.^[1]

Experimental Protocols

Receiving and Thawing Cryopreserved Cells

Proper handling of cryopreserved cells upon receipt is critical for ensuring high viability.

- **Storage:** Upon arrival, immediately transfer the cryovial from the dry ice shipping container to the vapor phase of a liquid nitrogen freezer (below -150°C) unless proceeding directly with thawing.^[1] Do not store vials at -80°C, as this will result in a loss of cell viability.^[2]

- **Preparation:** Before thawing, prepare a T25 cell culture flask containing 4 mL of pre-warmed complete growth medium.
- **Thawing:** Quickly thaw the vial by immersing it in a 37°C water bath, gently agitating until only a small ice crystal remains (approximately 40-60 seconds).^[1] To avoid contamination, do not fully submerge the vial.^[2]
- **Cell Transfer:** Under sterile conditions in a laminar flow hood, disinfect the outside of the vial with 70% ethanol. Carefully open the vial and transfer the entire contents to a 15 mL conical tube containing 8 mL of pre-warmed complete growth medium.^[1]
- **Centrifugation:** Centrifuge the cell suspension at 300 x g for 3 minutes to pellet the cells and remove the cryoprotectant-containing supernatant.^[1]
- **Resuspension and Seeding:** Gently discard the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.^[1] For adherent cells, it is recommended to split the suspension between two T25 flasks to promote optimal growth.^[1]
- **Incubation:** Place the flask(s) in a humidified incubator at 37°C with 5% CO₂.^[1]
- **Medium Change:** After 24 hours, replace the medium to remove any remaining cryoprotectant and dead cells.

Subculturing Adherent COLO-320 Cells

COLO-320 cells should be subcultured when they reach approximately 80% confluence to maintain logarithmic growth.

- **Medium Removal:** Carefully aspirate the culture medium from the flask.
- **Washing:** Wash the cell monolayer twice with a sterile phosphate-buffered saline (PBS) solution to remove any residual serum that may inhibit enzymatic activity.^[2]
- **Dissociation:** Add 1-2 mL of a 0.25% Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered. Immediately decant the excess solution.^[2]
- **Incubation:** Incubate the flask at 37°C for 2-10 minutes, or until the cells begin to detach.^[2] Gently tap the side of the flask to aid in detachment.

- Neutralization: Add an equal volume of complete growth medium to the flask to neutralize the trypsin.
- Cell Collection: Transfer the cell suspension to a sterile conical tube.
- Centrifugation: Centrifuge the cell suspension at 150 x g for 5 minutes.[2]
- Resuspension and Seeding: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium. Perform a cell count to determine the appropriate seeding density for new flasks.

Cryopreservation of COLO-320 Cells

For long-term storage, cells should be frozen at a high concentration and in a cryoprotective medium.

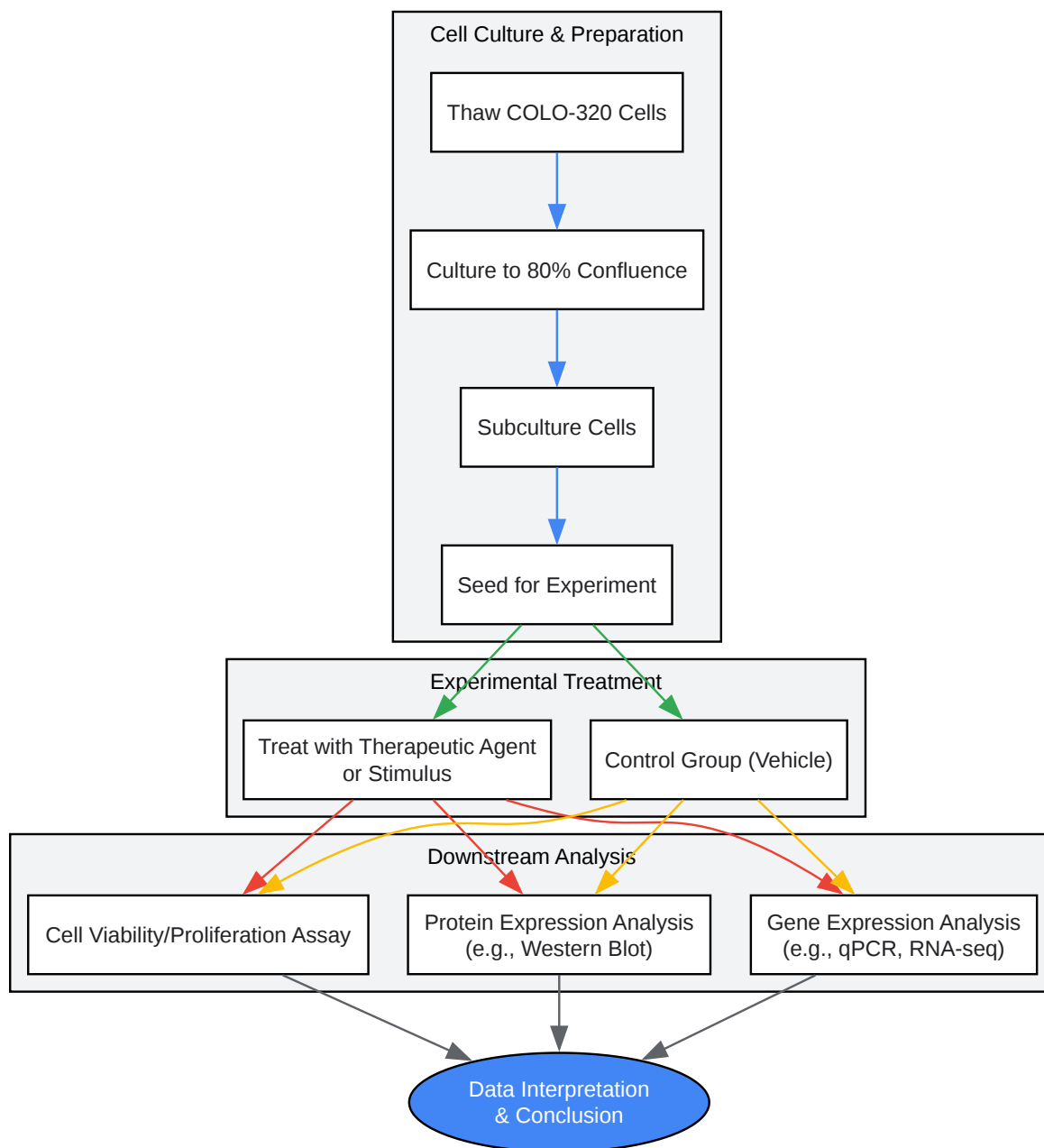
- Cell Preparation: Follow steps 1-7 of the subculturing protocol.
- Cell Counting: Resuspend the cell pellet in a small volume of complete growth medium and perform a viable cell count.
- Centrifugation: Centrifuge the required number of cells at 300 x g for 3 minutes.[3]
- Resuspension in Freezing Medium: Resuspend the cell pellet in a cryopreservation solution to a final concentration of $3-5 \times 10^6$ viable cells/mL.[2] A commonly used freezing medium consists of 90% fetal bovine serum (FBS) and 10% dimethyl sulfoxide (DMSO).[2]
- Aliquoting: Transfer 1 mL aliquots of the cell suspension into sterile cryovials.
- Controlled Freezing: Place the cryovials in a controlled-rate freezing container and store them at -80°C overnight. This allows for a gradual temperature decrease of approximately 1°C per minute.
- Long-Term Storage: The following day, transfer the vials to the vapor phase of a liquid nitrogen freezer for long-term storage.[3]

Quantitative Data Summary

Parameter	Value	Reference
Thawing		
Water Bath Temperature	37°C	[1][2]
Thawing Time	40-60 seconds	[1]
Centrifugation Speed	300 x g	[1]
Centrifugation Time	3 minutes	[1]
Subculturing		
Confluence for Passaging	80%	[2]
Trypsin-EDTA Concentration	0.25%	[2]
Incubation with Trypsin	2-10 minutes	[2]
Centrifugation Speed	150 x g	[2]
Centrifugation Time	5 minutes	[2]
Cryopreservation		
Cell Concentration	3-5 x 10 ⁶ cells/mL	[2]
Freezing Medium (General)	90% Serum, 10% DMSO	[2]
Centrifugation Speed	300 x g	[3]
Centrifugation Time	3 minutes	[3]

Signaling Pathways and Experimental Workflows

COLO-320 cells are frequently used to investigate signaling pathways implicated in colorectal cancer, including the Wnt/ β -catenin, PI3K/Akt, and MAPK pathways.[1] The following diagram illustrates a general experimental workflow for studying these pathways in COLO-320 cells.



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Caption: A generalized workflow for studying signaling pathways in COLO-320 cells.

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